Trimethylolpropane diallylether
Description
Trimethylolpropane diallylether (TME; CAS 682-09-7), also known as 2,2-bis(allyloxymethyl)butan-1-ol, is a multifunctional compound featuring two allyl ether groups and a hydroxyl group in its structure (C₁₂H₂₂O₃, molecular weight 214.3 g/mol) . It is synthesized via reactions involving trimethylolpropane and allyl chloride, with applications spanning polymer chemistry, coatings, and specialty materials. Key characteristics include:
- Functional Groups: Two allyl ether groups (enabling free-radical polymerization) and a hydroxyl group (participating in polycondensation or crosslinking reactions) .
- Applications:
- Polymer Modifications: Acts as a chain extender in bio-based polyurethanes (PUs), enhancing damping properties and tensile strength .
- Crosslinking Agent: Used in UV-curable thiol-ene systems for coatings and adhesives .
- Organic Synthesis: Intermediate for silicone/polyurethane modifications and epoxy resin formulations .
TME’s bio-based origin (e.g., derived from poly(lactic acid) polyols) aligns with sustainable material trends, offering a renewable alternative to petrochemical derivatives .
Properties
Molecular Formula |
C12H24O4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H14O3.C6H10O/c1-2-6(3-7,4-8)5-9;1-3-5-7-6-4-2/h7-9H,2-5H2,1H3;3-4H,1-2,5-6H2 |
InChI Key |
ZQEKJUQOXJAPRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C=CCOCC=C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Characteristics
Trimethylolpropane diallyl ether is an allyl ether characterized by the presence of both allyl groups and hydroxyl groups. Its molecular formula is C9H16O3, with a molecular weight of 172.23 g/mol. The compound's structure allows it to function effectively as an intermediate in various chemical reactions, particularly in the synthesis of unsaturated polyesters and other polymeric materials.
Key Applications
-
Unsaturated Polyesters :
- TMPDE is primarily utilized in the formulation of unsaturated polyester resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for applications such as coatings, adhesives, and composite materials .
- The incorporation of TMPDE into unsaturated polyester formulations enhances properties such as gloss, surface hardness, and drying speed while minimizing oxygen inhibition during curing processes .
- Polymer Dispersed Liquid Crystals :
-
Thiol-Ene Systems :
- Research has shown that TMPDE can be used in thiol-ene systems, which are notable for their UV curing capabilities. Studies utilizing in situ rheology and real-time Fourier Transform Infrared (FTIR) spectroscopy have demonstrated how TMPDE participates in cross-linking reactions that enhance the mechanical properties of the resulting materials .
-
Dendrimers :
- The compound is also involved in the synthesis of allyl ether-based dendrimers. These highly branched molecules possess unique structural features that make them suitable for various applications, including drug delivery systems and nanotechnology.
Case Studies
-
UV Curing of Thiol-Ene Systems :
- In a study conducted at North Carolina State University, the UV curing kinetics of a thiol-ene system containing TMPDE were monitored using rheological techniques. Results indicated that the elastic modulus increased significantly as cross-linking occurred, demonstrating TMPDE's effectiveness in enhancing material properties during UV curing processes .
-
Development of Multifunctional Polyols :
- Research into multifunctional unsaturated polyester polyols has shown that TMPDE can be reacted with various diisocyanates to create new polymeric structures with enhanced functionalities. This approach has implications for developing advanced materials with tailored properties for specific applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
TME belongs to the trimethylolpropane (TMP) derivative family, which includes compounds with varying functional groups. Below is a detailed comparison:
Trimethylolpropane Triglycidyl Ether (TMTGE)
- Structure : Three epoxy groups attached to a TMP backbone.
- Applications :
- Limitations: Limited reactivity in free-radical systems compared to TME’s allyl ether groups .
Trimethylolpropane Trimethacrylate (TMPTMA)
- Structure : Three methacrylate groups.
- Applications :
- Comparison with TME : TMPTMA’s methacrylate groups enable faster UV curing but lack TME’s hydroxyl-driven polycondensation versatility .
Trimethylolpropane Triacrylate (TMPTA)
- Structure : Three acrylate groups.
- Applications :
- Reactivity : Acrylates polymerize faster than TME’s allyl ethers but require photoinitiators, increasing formulation complexity .
Trimethylolpropane (TMP)
- Structure : Three hydroxyl groups.
- Applications :
Performance Data and Key Findings
Critical Analysis
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of TMPDE to maximize yield and purity under laboratory conditions?
- Methodological Answer : Synthesis optimization requires systematic parameter screening (e.g., molar ratios of allyl ether to trimethylolpropane, reaction temperature, catalyst type). Statistical tools like ANOVA (Analysis of Variance) can identify significant variables, as demonstrated in analogous studies on trimethylolpropane esters . For example, factorial experimental designs (e.g., 2^k designs) combined with response surface methodology allow precise control over reaction kinetics and byproduct formation. Characterization via GC-MS or HPLC ensures purity validation.
Q. What analytical techniques are critical for characterizing TMPDE's structural and functional properties?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm allyl ether substitution patterns and hydroxyl group retention .
- FT-IR to monitor the disappearance of hydroxyl (-OH) and appearance of allyl ether (C-O-C) stretching vibrations.
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition pathways under inert/oxidative atmospheres .
- Gel Permeation Chromatography (GPC) for molecular weight distribution analysis in copolymerization studies .
Q. How do reaction mechanisms differ when using TMPDE in thiol-ene vs. radical polymerization systems?
- Methodological Answer : In thiol-ene systems, TMPDE’s allyl groups undergo step-growth addition with thiols via UV-initiated radical pathways, requiring stoichiometric thiol:ene ratios. In radical polymerization, TMPDE acts as a crosslinker via allyl double bonds, necessitating initiators like AIBN or photoinitiators (e.g., Irgacure 651). Kinetic studies using real-time FT-IR or DSC can track conversion rates and gelation points .
Advanced Research Questions
Q. What experimental contradictions arise when comparing TMPDE’s reactivity in homogeneous vs. heterogeneous catalytic systems?
- Methodological Answer : Homogeneous catalysts (e.g., nickel complexes) enable precise control over allylation reactions but face challenges in recyclability . Heterogeneous systems (e.g., immobilized MOF catalysts) improve sustainability but may reduce reaction rates due to diffusion limitations. Comparative studies using XPS (X-ray Photoelectron Spectroscopy) and BET surface area analysis can correlate catalytic activity with surface properties .
Q. How does TMPDE’s stability under harsh conditions (e.g., high humidity, UV exposure) impact its utility in advanced material applications?
- Methodological Answer : Accelerated aging tests (e.g., QUV weathering chambers) combined with FT-IR and mechanical testing (tensile strength, modulus) reveal degradation mechanisms. For instance, allyl ether oxidation under UV light forms peroxides, detectable via iodometric titration . Stabilizers like hindered amine light stabilizers (HALS) or antioxidants (e.g., BHT) can mitigate degradation.
Q. What are the unresolved challenges in quantifying TMPDE’s crosslinking efficiency in multicomponent polymer networks?
- Methodological Answer : Competing reactions (e.g., homopolymerization vs. crosslinking) complicate efficiency measurements. Solvent swelling experiments (Flory-Rehner theory) and modulus mapping via AFM (Atomic Force Microscopy) provide spatial resolution of crosslink density. Dual-cure systems (e.g., thermal + UV) with time-resolved rheology help decouple reaction stages .
Q. How do steric effects from TMPDE’s branched structure influence its copolymerization kinetics with linear monomers?
- Methodological Answer : Steric hindrance slows propagation rates in systems like TMPDE/styrene copolymers. Pulsed-laser polymerization (PLP) with SEC (Size Exclusion Chromatography) determines kinetic coefficients (k_p). Computational modeling (e.g., DFT for transition-state analysis) predicts reactivity ratios (Mayo-Lewis equation) .
Data Contradictions and Validation Strategies
Q. How should researchers address discrepancies in reported TMPDE thermal stability values across literature sources?
- Methodological Answer : Variations in TGA heating rates, sample purity, or atmosphere (N₂ vs. air) cause discrepancies. Standardized protocols (e.g., ISO 11358 for TGA) and cross-validation with DSC (melting/glass transition analysis) ensure reproducibility. Purity verification via elemental analysis (CHNS-O) or NMR is critical .
Q. What strategies resolve contradictions in TMPDE’s role as a crosslinker vs. plasticizer in polyurethane systems?
- Methodological Answer : Contradictions arise from varying hydroxyl functionality (residual -OH groups in TMPDE). Controlled hydrolysis experiments (e.g., acid-catalyzed cleavage of allyl ethers) quantify active hydroxyl content. DMA (Dynamic Mechanical Analysis) correlates crosslink density with storage modulus .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
